Derivatives of 4-(2-Methoxyphenyl)pyrrolidin-2-one, particularly those containing bromophenol groups, have displayed potent antioxidant activities []. These compounds demonstrated radical scavenging capabilities comparable to standard antioxidants like α-tocopherol and BHT.
Certain 4-(2-Methoxyphenyl)pyrrolidin-2-one derivatives incorporating azole, diazole, oxadiazole, thiadiazole, and triazole fragments have shown moderate antibacterial activity against specific microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli [].
Piperazinyl pyrrolidin-2-one derivatives, structurally related to 4-(2-Methoxyphenyl)pyrrolidin-2-one, have been identified as potent and reversible MAGL inhibitors []. These compounds show promise as potential therapeutic agents for CNS disorders.
4-(2-Methoxyphenyl)pyrrolidin-2-one serves as a crucial scaffold in developing ligands for the 5-HT1A receptor, a target for treating various CNS disorders [, , ]. Modifications to this core structure have yielded compounds with high affinity and selectivity for the 5-HT1A receptor.
1‐Cinnamyl‐4‐(2‐methoxyphenyl)piperazines, incorporating the 4-(2-Methoxyphenyl)piperazine moiety, have been investigated for their binding affinities to dopamine (D2) and serotonin (5-HT1A) receptors []. These studies provide valuable insights into the structural requirements for receptor binding and selectivity.
1‐(Pyrrolidin‐2‐yl)propan‐2‐one derivatives, possessing structural similarities to 4-(2-Methoxyphenyl)pyrrolidin-2-one, have exhibited inhibitory activity against DNase I []. These findings suggest potential applications in treating conditions associated with DNase I dysregulation.
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives, structurally related to 4-(2-Methoxyphenyl)pyrrolidin-2-one, have shown promising antimalarial activity by inhibiting Plasmodium cytoplasmic prolyl-tRNA synthetase [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4